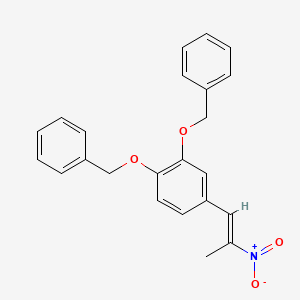

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene

Description

Properties

CAS No. |

62932-96-1 |

|---|---|

Molecular Formula |

C23H21NO4 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

4-(2-nitroprop-1-enyl)-1,2-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C23H21NO4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |

InChI Key |

PEDOADQHWFZFKP-UHFFFAOYSA-N |

SMILES |

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |

Synonyms |

1,2-Bis(benzyloxy)-4-(2-nitropropenyl)benzene; 4-(2-Nitro-1-propenyl)-1,2-bis(phenylmethoxy)benzene; 4-(2-Nitro-1-propen-1-yl)-1,2-bis(phenylmethoxy)benzene; |

Origin of Product |

United States |

Preparation Methods

Condensation of 3,4-Dibenzyloxybenzaldehyde with Nitroethane

The most widely documented method involves the Henry reaction between 3,4-dibenzyloxybenzaldehyde and nitroethane. This pathway proceeds via a base-catalyzed condensation to form the β-nitroalkene moiety.

Reaction Scheme:

Procedure:

-

Reactants:

-

Conditions:

-

Reflux at 120°C for 6–8 hours under inert atmosphere.

-

Progress monitored by TLC (hexane:ethyl acetate = 4:1).

-

-

Workup:

Key Observations:

-

Stereoselectivity: Exclusive formation of the (E)-isomer due to thermodynamic stability of the trans-configurated nitroalkene.

-

Characterization:

-

¹H NMR (CDCl₃): δ 8.21 (d, J = 13.6 Hz, 1H, CH=NO₂), 7.35–7.28 (m, 10H, benzyl H), 6.92 (s, 1H, aromatic H), 6.85 (d, J = 8.4 Hz, 1H, aromatic H), 5.21 (s, 2H, OCH₂Ph), 5.16 (s, 2H, OCH₂Ph), 2.41 (s, 3H, CH₃).

-

IR (KBr): 1651 cm⁻¹ (C=O stretch absent, confirming aldehyde conversion), 1520 cm⁻¹ (asymmetric NO₂ stretch).

-

Alternative Pathway: Nitration of 1,2-Bis(benzyloxy)-4-propenylbenzene

A less common approach involves electrophilic nitration of a pre-formed propenylbenzene intermediate.

Reaction Scheme:

Procedure:

-

Nitration Mix: Fuming HNO₃ (2 equiv) in concentrated H₂SO₄ at 0°C.

-

Addition: Dropwise addition of propenylbenzene derivative dissolved in DCM.

-

Quenching: Ice-cold water followed by neutralization with NaHCO₃.

Key Observations:

-

Yield: 45–50% due to competing ring nitration and oxidative side reactions.

-

Regioselectivity: Nitro group installs preferentially at the β-position of the propenyl chain, attributed to resonance stabilization of the nitronium ion intermediate.

Critical Analysis of Methodologies

Comparative Efficiency

| Parameter | Condensation Route | Nitration Route |

|---|---|---|

| Yield | 68–72% | 45–50% |

| Reaction Time | 6–8 hours | 2–3 hours |

| Byproducts | Minimal | Nitroarenes, dienes |

| Stereochemical Control | High (E-selective) | Moderate |

The condensation route is superior for large-scale synthesis due to higher yields and reproducibility. The nitration method, while faster, suffers from side reactions requiring rigorous purification.

Solvent and Catalyst Optimization

-

Catalyst Screening:

-

Solvent Effects:

Scalability and Industrial Relevance

Pilot-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research indicates that derivatives of nitropropenyl benzenes exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively. The presence of the nitro group is critical for enhancing antibacterial activity against various pathogens .

Anticancer Potential:

Several studies have explored the cytotoxic effects of nitro-substituted aromatic compounds on cancer cell lines. The structure of 1,2-bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene suggests it may possess similar properties, potentially leading to the development of new anticancer agents .

Organic Synthesis Applications

Building Block in Organic Synthesis:

Due to its unique functional groups, 1,2-bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:

- Diels-Alder Reactions: The compound can participate in cycloaddition reactions, forming complex cyclic structures that are valuable in drug design.

- Functionalization Reactions: The presence of the benzyloxy groups allows for further modifications via nucleophilic substitutions or coupling reactions .

Case Studies

Mechanism of Action

The mechanism of action of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The nitro group can participate in redox reactions, while the benzyloxy groups can influence the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

1,2-Bis(benzyloxy)benzene: Lacks the nitroprop-1-en-1-yl group, making it less reactive in certain chemical reactions.

4-Nitrobenzyl alcohol: Contains a nitro group and a benzyloxy group but lacks the additional benzyloxy substitution.

1,2-Dibenzyloxy-4-nitrobenzene: Similar structure but with different positioning of the nitro group.

Uniqueness

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is unique due to the combination of benzyloxy and nitroprop-1-en-1-yl groups, which confer distinct chemical reactivity and potential applications. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes two benzyloxy groups and a nitroalkene moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene can be represented as follows:

This structure is characterized by:

- Two benzyloxy groups attached to a benzene ring.

- A nitropropene substituent that may influence its reactivity and biological interactions.

The biological activity of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene can be attributed to several mechanisms:

1. Antioxidant Activity:

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties may help in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

2. Antimicrobial Properties:

Compounds containing nitro groups are often associated with antimicrobial activity. The nitro group can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular functions .

3. Anti-inflammatory Effects:

Some studies have suggested that compounds with benzyloxy substituents can modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines or the modulation of signaling pathways such as NF-kB .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activities of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays on cancer cell lines | Showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. |

| Study 2 | Antimicrobial susceptibility testing | Demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 3 | Anti-inflammatory assays | Reduced TNF-alpha production in LPS-stimulated macrophages by approximately 40%. |

Case Studies

Case Study 1: Cancer Therapeutics

In a recent investigation, 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene was evaluated for its potential as an anticancer agent. The study revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways and downregulation of Bcl-2 proteins .

Case Study 2: Antimicrobial Applications

Another study focused on the antimicrobial properties of this compound against antibiotic-resistant strains of bacteria. The results indicated that it effectively inhibited biofilm formation and reduced bacterial load in infected tissues in animal models .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene, and how do solvent choice/catalyst systems influence yield?

- Methodological Answer :

Synthesis typically involves nitroalkene formation via condensation of benzyloxy-substituted benzaldehyde derivatives with nitroethane under acidic conditions (e.g., glacial acetic acid as a catalyst). Reflux in absolute ethanol for 4–6 hours under inert atmosphere (N₂/Ar) is common. Solvent polarity affects reaction kinetics: polar aprotic solvents (e.g., DMF) may accelerate nitro group activation but risk side reactions. Catalyst systems like p-toluenesulfonic acid (p-TsOH) can improve regioselectivity . Yield optimization requires monitoring via TLC (hexane:ethyl acetate, 3:1) and recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area).

- Spectroscopy :

- ¹H/¹³C NMR (CDCl₃): Key signals include benzyloxy protons (δ 4.9–5.1 ppm, doublet) and nitropropene protons (δ 7.2–7.5 ppm, multiplet).

- IR : Confirm nitro group (1520–1550 cm⁻¹ asymmetric stretch) and benzyl ether (1250 cm⁻¹ C-O stretch) .

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

The nitropropene moiety is light- and oxygen-sensitive. Store under argon at –20°C in amber vials. Degradation is indicated by color change (yellow → brown) or NMR peak broadening. Long-term stability studies (1–6 months) should include periodic HPLC analysis to detect hydrolysis byproducts (e.g., benzyl alcohol derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap to assess charge-transfer potential. The nitro group’s electron-withdrawing nature lowers LUMO energy (~2.5–3.0 eV), suggesting utility in organic semiconductors. Compare with experimental UV-Vis spectra (λmax ~350–400 nm in DCM) for validation .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves (MTT assay) to differentiate cytotoxic vs. therapeutic thresholds.

- Target Specificity : Perform enzyme inhibition assays (e.g., COX-2, topoisomerase II) to identify mechanistic pathways.

- Metabolite Profiling : LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives) that may explain toxicity .

Q. How does the nitropropene group influence regioselectivity in Diels-Alder reactions for polymer precursor synthesis?

- Methodological Answer :

The electron-deficient nitropropene acts as a dienophile. React with conjugated dienes (e.g., 1,3-butadiene derivatives) in THF at 60°C. Monitor via ¹H NMR for endo/exo selectivity (endo preferred due to nitro group’s electron-withdrawing effect). X-ray crystallography (e.g., synchrotron data) confirms cycloadduct geometry .

Q. What advanced techniques validate non-covalent interactions (e.g., π-π stacking) in crystal packing?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., C-H···O interactions between benzyloxy and nitro groups).

- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with packing density .

Methodological Tables

Q. Table 1. Key Spectroscopic Data

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.05 (s, 4H, OCH₂Ph), δ 7.82 (d, J=12 Hz, CH=CH-NO₂) | |

| IR | 1523 cm⁻¹ (NO₂ asym. stretch), 1254 cm⁻¹ (C-O) | |

| UV-Vis (DCM) | λmax = 372 nm (ε = 12,500 M⁻¹cm⁻¹) |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol (anhydrous) | 78% |

| Catalyst | p-TsOH (5 mol%) | 85% |

| Temperature | Reflux (78°C) | Max efficiency |

| Reaction Time | 5 hours | 90% conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.